1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a piperazine ring substituted at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Coupling Reaction: The 5-bromo-2-methylpyridin-3-amine is coupled with 4-methylpiperazine using a palladium-catalyzed Suzuki cross-coupling reaction.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C) to ensure optimal yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or thiourea, typically in the presence of a base such as sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines are formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated compounds or fully reduced derivatives.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to fully understand the molecular interactions and pathways involved.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine.
4-Methylpiperazine: Another precursor used in the synthesis.
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol: A structurally related compound with similar applications in research .
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-7-11(13-8-10(9)12)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZEBJJPANQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680174 |
Source
|
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-32-4 |
Source
|
Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.